5-Bromo-2-thiouracil

Descripción general

Descripción

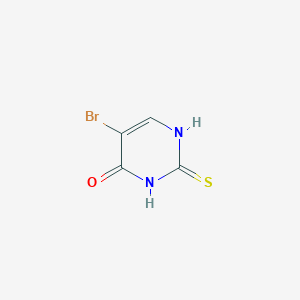

5-Bromo-2-thiouracil: is a brominated derivative of thiouracil, a compound that belongs to the family of pyrimidine derivatives. It is characterized by the substitution of a bromine atom at the 5th position and a sulfur atom at the 2nd position of the uracil ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-thiouracil typically involves the bromination of 2-thiouracil. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 5th position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can further optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-thiouracil undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfur atom in the thiouracil ring can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted thiouracil derivatives, depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides or sulfones, depending on the extent of oxidation.

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromo-2-thiouracil is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: In molecular biology, this compound is used as a probe to study nucleic acid interactions and modifications. It can be incorporated into DNA or RNA to investigate the effects of bromine substitution on nucleic acid structure and function .

Medicine: Radioactive isotopes of bromine can be incorporated into this compound to create radiolabeled compounds for positron emission tomography (PET) imaging .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique reactivity profile makes it a valuable component in various industrial applications .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-thiouracil involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The bromine atom at the 5th position can form hydrogen bonds with complementary bases, leading to mutations and alterations in nucleic acid structure . Additionally, the sulfur atom at the 2nd position can participate in redox reactions, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

5-Bromouracil: A brominated derivative of uracil, similar to 5-Bromo-2-thiouracil, but lacks the sulfur atom at the 2nd position.

2-Thiouracil: A sulfur-containing derivative of uracil, similar to this compound, but lacks the bromine atom at the 5th position.

5-Iodo-2-thiouracil: An iodinated derivative of 2-thiouracil, similar to this compound, but with an iodine atom instead of bromine.

Uniqueness: this compound is unique due to the presence of both bromine and sulfur atoms in its structure. This dual substitution imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Actividad Biológica

5-Bromo-2-thiouracil (5-Br-2-TU) is a halogenated derivative of thiouracil, a compound known for its biological activity, particularly in the context of cancer treatment and as an antiviral agent. The incorporation of bromine at the 5-position enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article delves into the biological activities of 5-Br-2-TU, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a pyrimidine ring structure with a bromine atom at the C-5 position and a thiol group at the C-2 position. This configuration is crucial for its biological activity.

Molecular Formula

- Chemical Formula : C₄H₄BrN₃OS

- Molecular Weight : 202.07 g/mol

Anticancer Activity

5-Br-2-TU has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism involves interference with nucleic acid synthesis, similar to other pyrimidine analogs like 5-fluorouracil (5-FU).

Case Studies and Research Findings

-

Cytotoxicity Assays :

- In studies comparing 5-Br-2-TU with 5-FU, it was found that 5-Br-2-TU exhibited comparable or superior activity against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer) .

- The IC50 values for 5-Br-2-TU were reported as follows:

Cell Line IC50 (μg/mL) MCF-7 0.52 HepG2 0.63 HT-29 Not specified

-

Mechanism of Action :

- The compound acts as an antimetabolite, disrupting DNA synthesis by mimicking uracil, thereby inhibiting thymidylate synthase and affecting cell cycle progression .

- Apoptotic assays indicated that treatment with 5-Br-2-TU led to increased early and late apoptosis rates in treated cells compared to controls .

Antiviral Activity

Research has also indicated potential antiviral properties of 5-Br-2-TU. Its structural similarity to nucleobases allows it to interfere with viral replication processes.

Notable Studies

- A study highlighted its efficacy against certain viral strains, suggesting that it may inhibit viral RNA synthesis .

Structure-Activity Relationship (SAR)

The biological activity of 5-Br-2-TU can be attributed to its structural features. Modifications at the bromine position significantly influence its potency:

| Compound Variant | Biological Activity |

|---|---|

| 5-Fluorouracil | Established anticancer agent |

| This compound | Enhanced cytotoxicity |

| 6-Methyl-2-thiouracil | Moderate activity |

Comparative Analysis with Other Thiouracils

Recent studies have synthesized various derivatives of thiouracil and evaluated their biological activities:

| Compound | Activity Type | IC50 Values |

|---|---|---|

| 6-Methyl-2-thiouracil | Antibacterial | Not specified |

| Cu(II)-complexed variant | Enhanced antimicrobial | Higher than free ligand |

Propiedades

IUPAC Name |

5-bromo-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZMMVRSEVEBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.